
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group. This compound is known for its reactivity and is widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylmethanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as pyridine, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance the efficiency and yield of the product. The reaction is carefully monitored to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used in the presence of a base, such as triethylamine.
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Sulfonamides or sulfonate esters
Scientific Research Applications
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone involves the reactivity of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, such as substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but contains a chloride group instead of a ketone.
4-Methylbenzenemethanesulfonyl chloride: Contains a methylene group between the benzene ring and the sulfonyl group.
4-Methylphenylmethanesulfonyl chloride: Similar structure with a methylene group and a sulfonyl chloride group.
Uniqueness
(4-Methylbenzene-1-sulfonyl)(4-methylphenyl)methanone is unique due to the presence of both a sulfonyl group and a ketone group in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical transformations and industrial applications.
Properties
CAS No. |
72818-32-7 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(4-methylphenyl)-(4-methylphenyl)sulfonylmethanone |
InChI |
InChI=1S/C15H14O3S/c1-11-3-7-13(8-4-11)15(16)19(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
GNILCJKIIXUICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


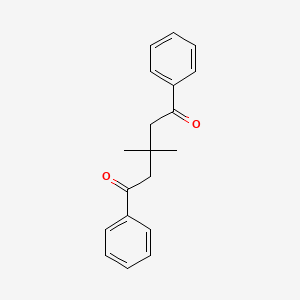
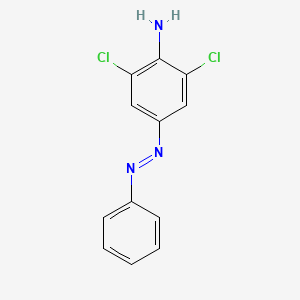
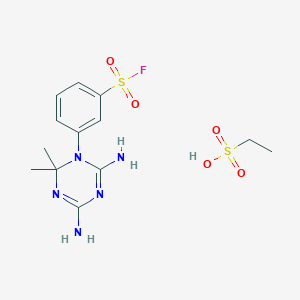
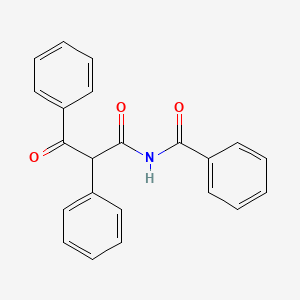
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
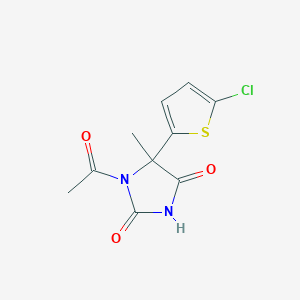
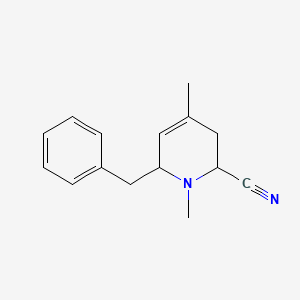
![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)
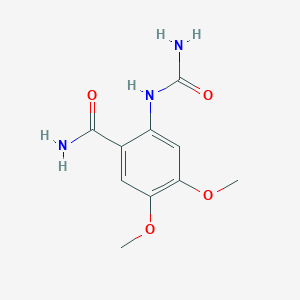
![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)
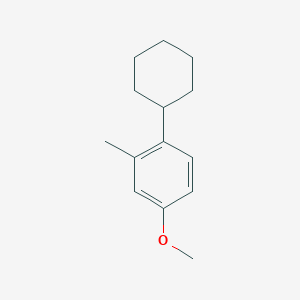
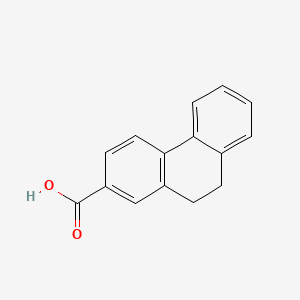
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)
![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
